

# "N-(4-fluorophenyl)-2-nitrobenzamide" crystal structure analysis

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## Compound of Interest

Compound Name: *N*-(4-fluorophenyl)-2-nitrobenzamide

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## Crystal Structure Analysis: N-(4-fluorophenyl)-2-nitrobenzamide

### Executive Summary & Structural Significance

The target compound, **N-(4-fluorophenyl)-2-nitrobenzamide**, represents a classic "twisted" amide system. Unlike planar benzamides, the ortho-nitro group introduces significant steric hindrance, forcing the amide linkage and the nitro group itself out of the phenyl ring plane.<sup>[1]</sup> This non-planarity is a critical determinant of its solubility and binding affinity in biological targets.<sup>[1]</sup>

This guide provides a self-validating protocol for synthesizing, crystallizing, and resolving the structure of this molecule, using the known parent structure N-phenyl-2-nitrobenzamide (CCDC 182620) as a reference baseline.

### Synthesis & Crystallization Protocol

To obtain diffraction-quality single crystals, purity is paramount.<sup>[1]</sup> The synthesis follows a Schotten-Baumann condensation, optimized to prevent hydrolysis of the acid chloride.<sup>[1]</sup>

## Synthetic Pathway

Reagents:

- Precursor A: 2-nitrobenzoyl chloride (Electrophile)
- Precursor B: 4-fluoroaniline (Nucleophile)
- Base: Triethylamine (Et  
N) or Pyridine (Proton scavenger)[1]
- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Protocol:

- Dissolve 4-fluoroaniline (1.0 eq) and Et  
N (1.2 eq) in anhydrous DCM at 0°C.
- Dropwise add 2-nitrobenzoyl chloride (1.0 eq) dissolved in DCM.
- Stir at room temperature for 4–6 hours.
- Workup: Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO  
(to remove acid), then Brine.
- Purification: Recrystallize crude solid from hot Ethanol.

## Crystallization for XRD

Standard recrystallization often yields microcrystals unsuitable for X-ray Diffraction (XRD).[1]

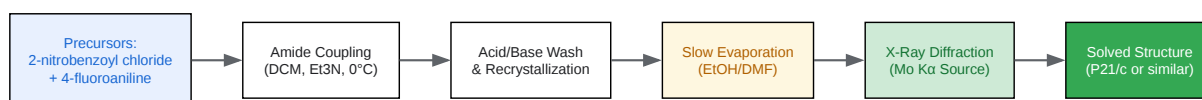
Use Slow Evaporation for single crystals.

- Solvent System: Ethanol/DMF (3:1 ratio) or Acetone/Hexane.[1]
- Method: Dissolve 20 mg of pure compound in 2 mL of solvent. Filter into a clean vial. Cover with Parafilm and poke 3–4 small holes.[1] Allow to stand undisturbed at 20°C for 3–7 days.

- Target: Block-like or prismatic crystals (approx. 0.2 x 0.2 x 0.1 mm).[1]

## Workflow Visualization

The following diagram outlines the logical flow from synthesis to structural data.



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Figure 1: Step-by-step workflow for generating diffraction-quality crystals and structural data.[1]

## Crystallographic Data & Analysis

When analyzing the dataset, specific structural features are expected based on the homologous series of 2-nitrobenzanilides.

### Data Collection Strategy

- Radiation Source: Mo K

(

Å) is preferred over Cu K

to minimize absorption by the nitro group and fluorine, though Cu is acceptable for small crystals.[1]

- Temperature: Collect at 100 K or 296 K. Low temperature (100 K) is critical to reduce thermal motion (ellipsoids) of the terminal fluorine atom and the nitro group, which often exhibits rotational disorder.

### Structural Solution (Expectations)

Based on the parent compound (N-phenyl-2-nitrobenzamide), the 4-fluoro derivative is likely to crystallize in a monoclinic system.

Parameter	Expected Value / Range	Notes
Crystal System	Monoclinic	Common for benzamides
Space Group	or	Centrosymmetric packing is favored
Z (Molecules/Cell)	4	1 molecule per asymmetric unit
R-Factor ( )	< 0.05 (5%)	Indicates high-quality solution
Goodness of Fit (S)	~1.0	

## Conformation Analysis

The "Technical Core" of this analysis lies in the torsion angles. The steric clash between the 2-nitro group and the amide carbonyl/oxygen prevents planarity.[1]

- Amide Twist: The torsion angle C(phenyl)-N-C(carbonyl)-C(phenyl) will deviate from 180°.[1]
- Nitro Twist: The nitro group (-NO ) will rotate out of the benzoyl ring plane (typically 40°–70°) to relieve steric strain with the adjacent carbonyl oxygen.[1]
- Intramolecular Interactions: Look for a short contact between the Amide N-H and the Nitro Oxygen (N-H...O-N).[1] This is a "pseudo-ring" formation (S(6) motif) that stabilizes the twisted conformation.[1]

## Intermolecular Interactions & Packing

The crystal lattice is held together by a network of hydrogen bonds and weak interactions.[1]

### Hydrogen Bonding Network

The primary driver of packing is the N-H...O=C intermolecular hydrogen bond.[1]

- Donor: Amide N-H

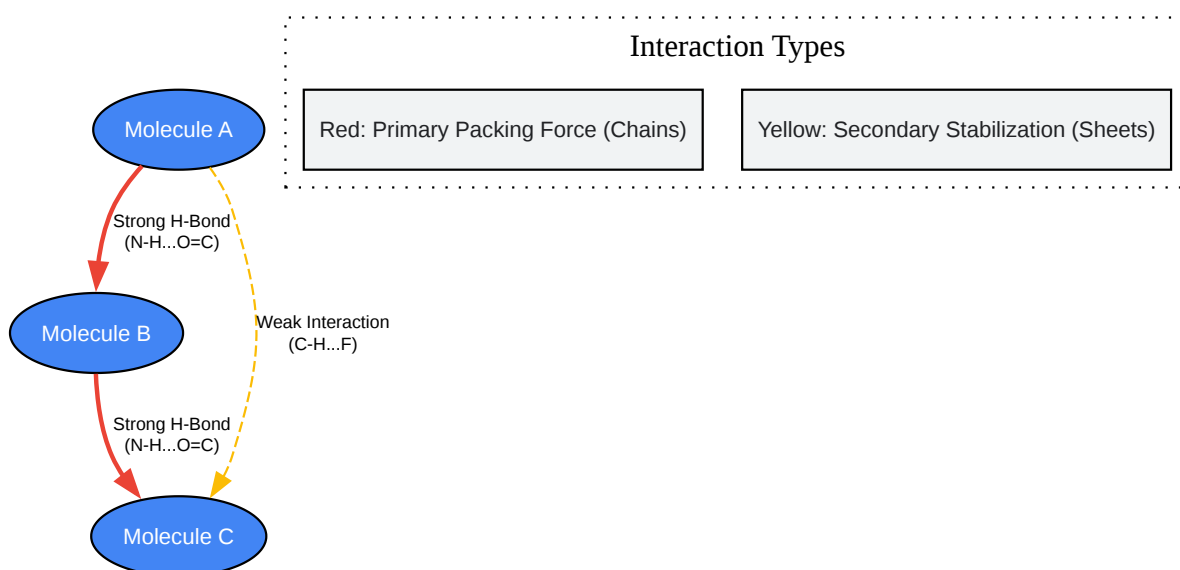
- Acceptor: Carbonyl Oxygen (C=O) of a neighboring molecule.[1]
- Pattern: This typically forms infinite C(4) chains running parallel to one of the crystallographic axes (often the -axis).[1]

## The Fluorine Effect

The 4-fluoro substitution introduces unique contacts not present in the parent compound:

- C-H...F Interactions: Weak hydrogen bonds where the fluorine acts as an acceptor for aromatic protons.[1]
- F...F Contacts: Look for Type I or Type II halogen-halogen contacts if the distance is  $< 2.94 \text{ \AA}$  (sum of van der Waals radii).[1] These often link the hydrogen-bonded chains into 2D sheets.[1]

## Interaction Logic Diagram



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Figure 2: Logical schematic of the intermolecular forces stabilizing the crystal lattice.

## Hirshfeld Surface Analysis Protocol

To quantitatively assess the contribution of the Fluorine atom vs. the Nitro group to the crystal stability, use Hirshfeld Surface Analysis (software: CrystalExplorer).[1]

- Generate Surface: Map  
  
(normalized distance) onto the molecular surface.[1]
- Visual Interpretation:
  - Red Spots: Indicate strong hydrogen bonds (N-H...O).[1]
  - White Regions: Indicate van der Waals contacts (H...H).
  - Blue Regions: No close contacts.[1]
- Fingerprint Plot:
  - Look for the H...F spikes. In 4-fluorobenzamides, these appear as distinct "wings" or spikes in the bottom corners of the 2D fingerprint plot, quantifying the percentage contribution of fluorine to the lattice energy (typically 10–15%).

## References

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